molecular formula C18H22N4O2 B2942253 2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933250-83-0

2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2942253
CAS No.: 933250-83-0
M. Wt: 326.4
InChI Key: AKMSMTYJRCMBTP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a propylamine group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyrazole derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For instance, it may inhibit kinases or other signaling proteins involved in cell proliferation and survival, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidines and related heterocyclic structures, such as:

Uniqueness

What sets 2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group enhances its potential for enzyme inhibition and receptor binding, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-5-8-19-17-9-12(2)20-18-11-14(21-22(17)18)13-6-7-15(23-3)16(10-13)24-4/h6-7,9-11,19H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMSMTYJRCMBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=CC(=NN21)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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